2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-amine

Medicinal Chemistry ADME Properties CNS Drug Discovery

This 3-ethoxy-3-(trifluoromethyl)azetidine primary amine is a privileged scaffold for CNS drug discovery, specifically implicated in synthesizing patented heterocyclic-substituted CB1 receptor antagonists. Its rigid, non-planar geometry enforces target pre-organization unattainable with flexible amine chains, while the unique substitution pattern limits brain penetration to reduce CNS side effects. With a balanced XLogP3 of 0.3 and TPSA of 38.5 Ų, it is ideal for hit-to-lead optimization. Direct replacement with non-fluorinated or methoxy analogs is not feasible without complete re-optimization, making this the definitive building block for your pipeline. EAAT3 inhibitory activity (IC50 = 525 nM) provides an additional fragment-growth starting point.

Molecular Formula C8H15F3N2O
Molecular Weight 212.21 g/mol
CAS No. 2097998-40-6
Cat. No. B1491455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-amine
CAS2097998-40-6
Molecular FormulaC8H15F3N2O
Molecular Weight212.21 g/mol
Structural Identifiers
SMILESCCOC1(CN(C1)CCN)C(F)(F)F
InChIInChI=1S/C8H15F3N2O/c1-2-14-7(8(9,10)11)5-13(6-7)4-3-12/h2-6,12H2,1H3
InChIKeyBTICJHAIRCPOJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-amine (CAS 2097998-40-6): A Constrained Amine Building Block for CNS and Metabolic Drug Discovery


2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-amine (CAS 2097998-40-6) is a conformationally constrained primary amine building block featuring a 3,3-disubstituted azetidine core with ethoxy and trifluoromethyl substituents [1]. The azetidine scaffold provides a rigid, non-planar geometry that is increasingly privileged in medicinal chemistry for improving target selectivity and pharmacokinetic properties [2]. This compound is specifically implicated in the synthesis of patented cannabinoid-1 (CB1) receptor antagonists for metabolic disorders, serving as a key intermediate that introduces both conformational restriction and fluorinated lipophilicity into drug candidates [3]. With a molecular formula of C8H15F3N2O, a molecular weight of 212.21 g/mol, a calculated XLogP3 of 0.3, and a topological polar surface area of 38.5 Ų, its physicochemical profile is finely balanced between aqueous solubility and passive membrane permeability, positioning it as a versatile fragment for hit-to-lead optimization campaigns [1].

Why 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-amine Cannot Be Replaced by Simple Amines or Non-Fluorinated Azetidine Analogs


The precise combination of a primary amine handle, an azetidine core, a trifluoromethyl group, and an ethoxy substituent in 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-amine creates a unique physicochemical and pharmacological fingerprint that is absent in simpler or non-fluorinated analogs. Replacing the azetidine with a flexible acyclic amine eliminates the conformational restriction essential for target pre-organization, potentially incurring a significant entropic penalty upon binding [2]. Substituting the trifluoromethyl group with a methyl or hydrogen substituent dramatically alters the compound's lipophilicity and metabolic stability, as evidenced by the calculated XLogP3 of 0.3 for this compound versus a predicted value near -0.4 for a des-fluoro analog [1]. Furthermore, the ethoxy group is not a passive spectator; it occupies a specific steric and electronic space that can modulate CB1 receptor antagonism, a role where even minor structural changes lead to large differences in peripheral versus central activity and associated side-effect profiles [3]. These synergistic properties cannot be replicated by simply mixing other amine and azetidine building blocks, making direct substitution without rigorous re-optimization likely to result in a loss of potency, selectivity, or ADME properties.

Quantitative Differentiation Guide for 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-amine Against Key Analogs


Lipophilic Efficiency (LipE) Balance: Maintaining Aqueous Solubility While Introducing Fluorine

The compound's calculated XLogP3 of 0.3 distinguishes it from non-fluorinated azetidine analogs and provides a superior starting point for balancing potency and solubility in CNS programs. A direct comparator, 3-ethoxy-3-methylazetidine, has a predicted XLogP3 of approximately -0.4, which may limit membrane permeability. This 0.7 log unit difference translates to a roughly 5-fold difference in calculated lipophilicity, positioning the target compound in a more favorable range for oral absorption and blood-brain barrier penetration [1].

Medicinal Chemistry ADME Properties CNS Drug Discovery

Conformational Restriction via Azetidine Scaffold: Impact on Transporter Inhibition Potency

The conformational constraint provided by the azetidine ring directly contributes to biological activity. In a cross-study comparison, the target compound demonstrated detectable inhibition of the excitatory amino acid transporter 3 (EAAT3) with an IC50 of 525 nM in HEK293 cells [1]. In contrast, simple acyclic amine fragments typically show no activity at this transporter at concentrations below 10 µM, supporting the hypothesis that the three-dimensional presentation of the amine by the azetidine scaffold is crucial for target engagement [2]. This 19-fold or greater improvement in potency against a baseline of inactivity validates the scaffold's value in designing transporter inhibitors.

Neuroscience Transporter Pharmacology SAR Analysis

Key Intermediate for a Patented CB1 Antagonist Series: Direct Functional Connection

The compound is a documented intermediate in the synthesis of 'Heterocyclic-substituted 3-alkyl azetidine derivative 1', a patented CB1 receptor antagonist for obesity treatment [1]. This directly links it to a compound class with known biological activity, a connection absent for simpler azetidine-3-amines or non-fluorinated analogs. While a 'des-ethoxy' analog might be used to generate other azetidine derivatives, it would not lead to this specific, pharmacologically validated series, as the ethoxy group is a defined structural feature in the patent claims [2]. This provides procurement confidence that the building block enables the synthesis of a documented, patent-protected pharmacologically active compound, not just a generic library scaffold.

Metabolic Disease CB1 Antagonism Medicinal Chemistry

Verified Application Scenarios for 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-amine Based on Quantitative Evidence


Fragment-Based CNS Drug Discovery Targeting Glutamatergic Pathways

Leverage the compound's confirmed EAAT3 inhibitory activity (IC50 = 525 nM) [1] as a starting point for fragment growth. The balanced physicochemical properties (XLogP3 = 0.3, TPSA = 38.5 Ų) [2] are ideal for CNS drug-like space. A structure-activity relationship (SAR) exploration around the azetidine core can aim to improve potency while maintaining the favorable ADME profile, which is a significant advantage over starting from a simple, inactive amine fragment that would require a more extensive optimization campaign.

Synthesis of Peripherally-Restricted CB1 Receptor Antagonists for Metabolic Disorders

This compound can be used as a direct synthetic precursor to patented heterocyclic-substituted 3-alkyl azetidine CB1 antagonists [3]. Its unique 3-ethoxy-3-trifluoromethyl substitution pattern is essential for accessing this specific chemical space, which has been designed to limit brain penetration and reduce the CNS side effects that plagued first-generation CB1 antagonists. Procuring this building block enables synthesis of these specific clinical candidates, a route not accessible using methoxy or non-fluorinated analogs.

Conformational Analysis and Molecular Probe Design

Utilize the rigid azetidine scaffold as a molecular probe to study the bioactive conformation of ligands for aminergic GPCRs or transporters. The three-dimensional constraint imposed by the 3,3-disubstituted ring provides a tool to distinguish between binding modes that are indistinguishable with flexible amine chains [4]. Its distinct XLogP3 of 0.3 also serves as a calibrated lipophilic reference point for designing matched molecular pairs to study the impact of fluorination on activity and permeability.

Quote Request

Request a Quote for 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.